Sterekunthal A

Description

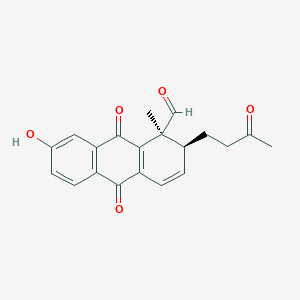

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(1S,2S)-7-hydroxy-1-methyl-9,10-dioxo-2-(3-oxobutyl)-2H-anthracene-1-carbaldehyde |

InChI |

InChI=1S/C20H18O5/c1-11(22)3-4-12-5-7-15-17(20(12,2)10-21)19(25)16-9-13(23)6-8-14(16)18(15)24/h5-10,12,23H,3-4H2,1-2H3/t12-,20-/m0/s1 |

InChI Key |

DLOKNSHPNFRFJA-YUNKPMOVSA-N |

SMILES |

CC(=O)CCC1C=CC2=C(C1(C)C=O)C(=O)C3=C(C2=O)C=CC(=C3)O |

Isomeric SMILES |

CC(=O)CC[C@H]1C=CC2=C([C@@]1(C)C=O)C(=O)C3=C(C2=O)C=CC(=C3)O |

Canonical SMILES |

CC(=O)CCC1C=CC2=C(C1(C)C=O)C(=O)C3=C(C2=O)C=CC(=C3)O |

Synonyms |

sterekunthal A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sterekunthal a

Botanical Origin and Distribution of Source Organisms

Sterekunthal A has been identified as a natural product primarily isolated from Stereospermum kunthianum, a plant species belonging to the Bignoniaceae family. wikipedia.org This compound is often found alongside related naphthoquinones such as pinnatal and sterekunthal B in the root bark of S. kunthianum. wikipedia.orgropensci.org

The Bignoniaceae family is recognized for its rich repertoire of biologically active natural products, including various naphthoquinones. wikipedia.orgreddit.comgithub.io The genus Stereospermum encompasses at least 20 species, with their distribution spanning from Africa and Madagascar to Southeast Asia. reddit.combioregistry.io Specific species within this genus, such as Stereospermum suaveolens, Stereospermum chelonoides, and Stereospermum personatum, are also known to yield quinones, although this compound is specifically linked to S. kunthianum. reddit.comgithub.iobioregistry.io For instance, S. suaveolens is native to regions including India, Bangladesh, and Myanmar, while S. colais is prevalent in the moist areas of India.

Table 1: Botanical Origin of this compound

| Compound Name | Primary Botanical Source | Family | Plant Part | Geographical Distribution (Genus) |

| This compound | Stereospermum kunthianum | Bignoniaceae | Root bark | Africa, Madagascar, Southeast Asia wikipedia.orgreddit.combioregistry.io |

Extraction and Chromatographic Purification Techniques

The isolation of natural products like this compound from plant matrices typically involves a series of solvent-based extraction and advanced chromatographic separation steps to obtain the pure compound.

Solvent-Based Extraction Approaches

Initial extraction of this compound and related compounds from Stereospermum species often commences with the maceration of dried and powdered plant material. For example, the stem bark of Stereospermum suaveolens has been subjected to methanol (B129727) extraction at room temperature over a period of several days (e.g., 10 days) with intermittent agitation. Another common approach involves maceration with absolute ethanol, as seen in the extraction of Stereospermum kunthianum leaves. Soxhlet extraction, utilizing solvents such as petroleum ether, chloroform, and methanol, has also been employed for the extraction of compounds from S. suaveolens leaves.

Following the initial extraction, the crude extract is concentrated, commonly using a rotary evaporator. This concentrated extract is then often subjected to a modified Kupchan partitioning protocol, which involves liquid-liquid extraction with solvents of varying polarities, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and aqueous phases, to fractionate the extract based on compound solubility.

Advanced Chromatographic Separation Protocols

Subsequent purification of this compound from the crude extracts and their fractions relies heavily on chromatographic techniques. Column chromatography over silica (B1680970) gel is a foundational step, where compounds are separated based on their differential adsorption to the stationary phase. Elution is typically performed with solvent mixtures of gradually increasing polarity, such as petroleum ether and ethyl acetate, or dichloromethane and ethyl acetate.

Vacuum Liquid Chromatography (VLC) over silica gel is another method employed for rapid fractionation of extracts. For further refinement and isolation of pure compounds, Preparative Thin Layer Chromatography (PTLC) is utilized. This technique allows for the separation of components from complex mixtures on a preparative scale, with solvent systems tailored to the compounds of interest, such as ethyl acetate in petroleum ether or dichloromethane.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a crucial advanced technique for achieving high-resolution separations and precise quantification of target compounds. In the context of this compound, RP-HPLC with methanol:water mixtures has been used for purification, especially when confirming the identity of synthetic material against natural products. Flash column chromatography is also a general method for purification, with fractions monitored using Thin Layer Chromatography (TLC) plates, visualized by reagents like ceric ammonium (B1175870) molybdate, p-anisaldehyde, and dinitrophenylhydrazine.

Table 2: Summary of Extraction and Purification Techniques

| Stage | Technique | Common Solvents/Stationary Phases | Purpose |

| Extraction | Maceration | Methanol, Ethanol | Initial removal of compounds from plant material |

| Soxhlet Extraction | Petroleum ether, Chloroform, Methanol | Exhaustive extraction of compounds | |

| Concentration | Rotary Evaporation | N/A | Solvent removal, extract concentration |

| Fractionation | Liquid-Liquid Partitioning (Kupchan) | Petroleum ether, Dichloromethane, Ethyl acetate, Water | Separation into polarity-based fractions |

| Purification | Column Chromatography (Silica Gel) | Petroleum ether/Ethyl acetate, Dichloromethane/Ethyl acetate | Initial chromatographic separation |

| Vacuum Liquid Chromatography (VLC) | Petroleum ether/Ethyl acetate, Ethyl acetate/Methanol | Rapid fractionation | |

| Preparative Thin Layer Chromatography (PTLC) | Ethyl acetate in petroleum ether, Ethyl acetate in dichloromethane | Higher resolution separation of fractions | |

| Reverse-Phase HPLC (RP-HPLC) | Methanol:Water | High-resolution purification |

Confirmation of Natural Product Identity

The definitive confirmation of this compound's identity as a natural product is achieved through rigorous spectroscopic analysis and comparative studies. The isolated compound's spectroscopic data are meticulously compared with published data for authentic samples of this compound. wikipedia.org

Key analytical techniques employed for identity confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR spectra provide detailed information about the compound's molecular structure, including the arrangement of atoms and functional groups. wikipedia.org Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also utilized for comprehensive structural elucidation.

Infrared (IR) Spectroscopy : IR spectra confirm the presence of specific functional groups within the molecule. wikipedia.org

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for determining its elemental composition and structural integrity. wikipedia.org High-resolution mass spectrometry (HRMS) offers precise mass measurements, further aiding in confirming the molecular formula.

X-ray Structure Analysis : While not always performed for every isolated compound, X-ray crystallography can provide definitive three-dimensional structural information and relative stereochemistry, as has been done for related compounds like pinnatal. wikipedia.org

By matching the comprehensive spectroscopic profiles of the isolated natural product with established data, the identity of this compound is confirmed, ensuring its authenticity and purity for further research. wikipedia.org

Methodological Advancements in Structural Elucidation of Sterekunthal a

Spectroscopic Analysis for Structural Determination

Spectroscopic methods have been indispensable in determining the planar structure and relative stereochemistry of Sterekunthal A. Synthetic routes yielding racemic this compound have confirmed its structure, with the spectroscopic data of the synthetic material showing full agreement with that of the natural product. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the relative stereochemistry of this compound. Detailed NMR studies, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, were crucial for this determination. psu.edu For instance, synthetic this compound's ¹H NMR and ¹³C NMR spectra were found to be in complete accord with the data reported for the natural product. psu.edu Typical NMR measurements for such compounds are performed on high-field spectrometers, such as a Bruker DRX spectrometer, at frequencies like 500 MHz for ¹H spectra and 125 MHz for ¹³C spectra, often in deuterated solvents like CDCl₃. mdpi.com The analysis of chemical shifts, coupling constants, and correlations from two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provides comprehensive information about the connectivity of atoms and their spatial arrangement, thereby defining the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present within the this compound molecule. The IR spectra of synthetic this compound matched perfectly with the data reported for the natural product. psu.edu IR spectroscopy detects the vibrations of molecular bonds, providing a fingerprint of the functional groups present. For example, the presence of carbonyl groups (C=O) in the naphthoquinone core would be indicated by strong absorption bands in the carbonyl stretching region (typically around 1650-1750 cm⁻¹), while hydroxyl groups (O-H) would show broad absorption bands in the higher wavenumber region (around 3300-3600 cm⁻¹). mdpi.com These spectral features are crucial for confirming the presence of key structural elements deduced from other spectroscopic methods.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state, including bond lengths, angles, and absolute configuration. While detailed NMR studies were used for the relative stereochemistry of this compound, and X-ray structure analysis was performed for related compounds, the absolute stereochemistry of this compound itself remains unresolved by this method. psu.edu

Chiroptical Methods for Absolute Stereochemistry Assignment

Chiroptical methods are spectroscopic techniques that measure the differential interaction of chiral molecules with circularly polarized light, providing crucial information for assigning absolute stereochemistry. These methods include Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD). CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. These techniques are particularly useful for chiral compounds that contain chromophores, as they exhibit characteristic Cotton effects (peaks or troughs in the CD spectrum, or anomalous dispersion in ORD) that can be correlated with their absolute configuration, often with the aid of computational methods like time-dependent density functional theory (TDDFT) calculations. Despite the general utility of these methods, the absolute stereochemistry of this compound remains unknown. psu.edu

Challenges in Structural Elucidation: Unresolved Stereochemical Aspects

A significant challenge in the structural elucidation of this compound lies in the determination of its absolute stereochemistry. While detailed NMR studies and X-ray structure analysis (for relative stereochemistry of related compounds) have been successful in establishing the relative configuration, the absolute configuration of this compound has not yet been fully resolved. psu.edu This indicates that despite the availability of advanced spectroscopic and crystallographic techniques, assigning the precise three-dimensional arrangement of all stereocenters in this compound, particularly its enantiomeric form, remains an ongoing area of research. The complexity of its heterotricyclic ring system, featuring multiple quaternary and tertiary stereocenters, contributes to this challenge. psu.edu Further research utilizing advanced chiroptical methods, potentially coupled with sophisticated computational approaches, would be necessary to definitively assign the absolute stereochemistry of this compound.

Elucidation of Biosynthetic Pathways and Mechanistic Insights into Sterekunthal a Formation

Proposed Biosynthetic Precursors and Intermediates

The proposed biosynthesis of Sterekunthal A is believed to originate from relatively simple precursors that undergo a series of transformations to build the complex polycyclic structure. The core naphthoquinone moiety is likely derived from precursors assembled via the polyketide pathway or the shikimate pathway, common routes for aromatic compounds in plants. scienceopen.com

The key convergence point in the proposed pathway involves the reaction of a reactive ortho-quinone methide with an unsaturated aldehyde. Specifically, the biomimetic synthesis, which mirrors the proposed natural pathway, starts with precursors that generate these key intermediates in situ. A plausible biosynthetic precursor to the naphthoquinone part is lapachol (B1674495) , which is known to be a common constituent in Bignoniaceae species. Oxidation of a reduced form of lapachol or a related naphthoquinone derivative would generate a reactive quinone intermediate.

The side chain is proposed to derive from a prenal-like unit or a similar isoprenoid-derived aldehyde. The key intermediate that directly precedes the pericyclic cascade is believed to be a highly reactive vinyl-pyrano-naphthoquinone. This intermediate is formed through the condensation of the naphthoquinone precursor and the unsaturated aldehyde side-chain.

Enzymatic Transformations and Catalytic Mechanisms

Although the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, the proposed chemical transformations allow for the inference of the types of enzymes that would be involved. The biosynthesis would likely require a suite of enzymes to catalyze the key steps:

Oxidoreductases: Enzymes such as monooxygenases or dehydrogenases would be necessary to generate the highly reactive quinone and quinone methide intermediates from more stable phenolic precursors. These enzymes often utilize cofactors like NAD(P)H or FAD to facilitate redox reactions.

Pericyclases: The central hypothesis for the formation of this compound and related compounds is the involvement of one or more "pericyclase" enzymes. nih.govrsc.org These enzymes are thought to catalyze the proposed pericyclic reactions (Diels-Alder and electrocyclization) that form the core structure. nih.gov A pericyclase would provide a catalytic pocket that pre-organizes the substrates, lowering the activation energy and controlling the regio- and stereoselectivity of the reaction cascade, which is often difficult to control in solution-phase chemistry. researchgate.net The first case of catalysis in oxa-6π electrocyclizations has been reported in the context of these biomimetic syntheses. nih.gov

Transferases: Enzymes may be involved in the addition of the isoprenoid-derived side chain to the naphthoquinone core before the key cyclization steps.

The catalytic mechanism of a putative pericyclase would involve binding the acyclic precursor in a conformation that favors the concerted bond formation of the cycloaddition and electrocyclization steps. This enzymatic control ensures the formation of the specific stereochemistry observed in the natural product. nih.gov

Role of Pericyclic Reactions in Biosynthesis

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are central to the proposed biosynthesis of this compound. nih.govgoogle.com These reactions are powerful because they can form multiple carbon-carbon and carbon-oxygen bonds in a single, stereocontrolled step, leading to a rapid increase in molecular complexity. nih.gov

While the forward hetero-Diels-Alder reaction is a key component of the proposed biosynthetic cascade, the involvement of a retro hetero-Diels-Alder reaction is also a mechanistic possibility in the broader context of pyranonaphthoquinone biosynthesis. In the proposed cascade leading to this compound, an initial oxa-6π-electrocyclization is followed by an intramolecular Diels-Alder reaction. However, in related systems, the reversibility of these pericyclic reactions, including retro-Diels-Alder steps, can lead to the formation of various isomeric products. researchgate.net The equilibrium between the forward and reverse reactions can be influenced by enzymatic catalysis, ultimately favoring the thermodynamically stable product, this compound.

A key step in the proposed biosynthetic pathway is an oxa-6π-electrocyclization. nih.govresearchgate.net This reaction involves an unsaturated aldehyde intermediate derived from the naphthoquinone precursor. The 6π-electron system, comprising the aldehyde and a conjugated diene system, undergoes a thermally allowed, conrotatory or disrotatory ring closure to form a dihydropyran ring. This electrocyclization is a crucial step as it sets up the geometry required for the subsequent intramolecular [4+2] cycloaddition (Diels-Alder reaction) that completes the polycyclic core of this compound. The biomimetic synthesis has demonstrated that this cascade, initiated by the electrocyclization, is a feasible and efficient method for constructing the skeleton of this compound and related compounds like Pinnatal. nih.gov

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. wikipedia.orgnih.gov By feeding an organism with a precursor enriched with a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C, ³H) and analyzing the position of the label in the final natural product, the biosynthetic route can be definitively mapped. wikipedia.org

To date, specific isotopic labeling studies to confirm the proposed biosynthetic pathway of this compound have not been extensively reported in the scientific literature. However, such studies would be critical for validating the proposed pericyclic cascade. A hypothetical experiment would involve:

Synthesizing proposed precursors, such as a naphthoquinone core (e.g., lapachol) and an isoprenoid side chain, with isotopic labels at specific atomic positions.

Administering these labeled precursors to plant cultures of the Bignoniaceae family known to produce this compound.

Isolating this compound from the cultures and using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the location and incorporation of the isotopic labels.

Confirmation of the proposed pathway would be achieved if the labeling pattern in the isolated this compound corresponds to the bond formations predicted by the electrocyclization and Diels-Alder reaction cascade.

Comparative Biosynthesis with Related Naphthoquinones

The biosynthesis of 1,4-naphthoquinones in plants can occur through several distinct pathways. scienceopen.com The proposed pathway for this compound represents a specialized and complex route compared to the formation of simpler naphthoquinones.

Shikimate Pathway: Many naphthoquinones, such as phylloquinone (Vitamin K1) and juglone, derive their naphthalene (B1677914) ring from chorismate, a key intermediate of the shikimate pathway. In this pathway, isochorismate is converted to o-succinylbenzoate (OSB), which is then cyclized to form the bicyclic ring system. scienceopen.com This is a fundamentally different assembly strategy than the one proposed for this compound.

Polyketide Pathway: In some organisms, the naphthoquinone skeleton is assembled by a polyketide synthase (PKS) from acetate (B1210297) and malonate units.

Mevalonate/Non-mevalonate Pathways: These pathways typically provide isoprenoid side chains that are attached to the naphthoquinone core, such as the phytyl tail of phylloquinone.

The proposed biosynthesis of this compound is distinct because it involves a complex intramolecular rearrangement and cyclization of a pre-formed naphthoquinone nucleus with an isoprenoid-derived side chain. While other naphthoquinones may be decorated with isoprenoid units, the proposed pericyclic cascade that forms the very core of the polycyclic system in this compound appears to be a more specialized and elegant biosynthetic strategy. The biomimetic syntheses of this compound, Pinnatal, Isopinnatal, and Pyranokunthones highlight a common biosynthetic proposal based on pericyclic reactions for this specific class of compounds within the Bignoniaceae family. nih.gov

Synthetic Strategies for the Production of Sterekunthal a and Its Analogs

Total Synthesis Approaches

The total synthesis of Sterekunthal A has been accomplished, most notably through racemic approaches that have paved the way for accessing the molecule and its analogs. These strategies are characterized by their innovative use of chemical reactions to construct the intricate molecular architecture.

The retrosynthetic analysis for this compound is deeply intertwined with its proposed biosynthetic relationship with other natural products, particularly Pinnatal. psu.edu The key disconnection in the retrosynthesis of this compound is a retro-hetero-Diels-Alder reaction, which reveals the more complex tetracyclic compound, Pinnatal (1), as its direct precursor. psu.eduacs.org This transformation simplifies the target molecule by cleaving the dihydropyran ring.

Further disconnection of Pinnatal (1) involves an intramolecular Diels-Alder reaction of a hypothetical ortho-quinone methide intermediate (12). acs.org This key cycloaddition step is crucial for assembling the complex heterocyclic core of Pinnatal from a more linear precursor. This precursor (12) is envisioned to arise from an allylic oxidation of a diene intermediate, which in turn can be traced back to simpler, achiral starting materials such as the known aldehyde (13), ultimately derivable from geraniol (B1671447). acs.org This analysis highlights a strategy reliant on pericyclic reactions to build molecular complexity.

The reported total synthesis of racemic this compound is primarily a linear synthesis. acs.orgchemistnotes.com This approach involves the sequential construction of the molecule from a single starting material, geraniol. acs.org The synthesis commences with the preparation of the known aldehyde (13) from geraniol through a series of established transformations. acs.org

The linear sequence proceeds as follows:

A Still-Gennari olefination of aldehyde 13 to stereoselectively form the (Z)-ester 14. acs.org

Reduction of the ester to the corresponding allylic alcohol. acs.org

Protection of the alcohol group. acs.org

Deprotection of another silyl (B83357) ether in the molecule. acs.org

Oxidation to an enal. acs.org

A Knoevenagel condensation with a naphthoquinone derivative (16) to form the Diels-Alder precursor. acs.org

Spontaneous intramolecular Diels-Alder cycloaddition to yield Pinnatal (1). acs.org

Finally, a thermal retro-hetero-Diels-Alder reaction converts Pinnatal (1) into (±)-Sterekunthal A (4). acs.org

The total synthesis of (±)-Sterekunthal A, while racemic, introduced significant methodological innovations by employing a cascade of pericyclic reactions. psu.eduillinois.edu A key innovation was the execution of an intramolecular [4+2] Diels-Alder cycloaddition under remarkably mild conditions (room temperature, neat) to form the core structure of Pinnatal. acs.org This reaction is believed to be biomimetic and is catalyzed by the internal phenolic hydroxyl group of the naphthoquinone moiety, as methylated versions of the precursor failed to cyclize under similar conditions. acs.org

Another significant aspect is the use of a retro-hetero-Diels-Alder reaction to convert Pinnatal to this compound. acs.org This step, achieved by heating Pinnatal in benzene, demonstrates the strategic use of a retro-cycloaddition to access the target molecule. acs.org The entire sequence showcases the efficiency of using pericyclic reactions to control the formation of multiple stereocenters and complex ring systems in a concise manner. psu.edu Although the synthesis yields a racemic product, studies were initiated to explore asymmetric synthesis via Lewis acid-catalyzed intramolecular dynamic kinetic resolution. psu.eduacs.org

Biomimetic Synthetic Approaches

The synthesis of this compound is a prime example of a biomimetic approach, where the synthetic route is designed to mimic the proposed natural biosynthetic pathway. nih.govfigshare.com This strategy is not only a powerful tool for the construction of complex natural products but also provides experimental support for the biosynthetic hypotheses. uh.edunih.gov

The total synthesis of this compound successfully replicates a plausible biosynthetic pathway. psu.eduacs.org It is hypothesized that in nature, a prenylated naphthoquinone undergoes a series of oxidations and pericyclic reactions. psu.edu The synthetic route mirrors this hypothesis by:

Formation of a Dienophile: A naphthoquinone core is coupled with a terpene-derived side chain. acs.org

Intramolecular Diels-Alder Reaction: The resulting intermediate undergoes a spontaneous intramolecular [4+2] cycloaddition, analogous to a proposed enzymatic or spontaneous cyclization in nature, to form Pinnatal. acs.org The mild conditions of this reaction strongly suggest it is biomimetic. acs.org

Retro-Hetero-Diels-Alder Reaction: Pinnatal is then converted to this compound through a retro-hetero-Diels-Alder reaction. psu.eduacs.org This suggests that this compound may be a naturally occurring rearrangement product of Pinnatal. acs.org

This biomimetic sequence provides strong evidence for the proposed biosynthetic cascade involving multiple pericyclic reactions. acs.org

Mechanistic insights into the key biomimetic reactions were a significant outcome of the synthetic studies. The intramolecular Diels-Alder reaction to form Pinnatal was found to proceed under exceptionally mild conditions (neat, at room temperature), which is a hallmark of many biosynthetic transformations. acs.org Investigation revealed that the reaction is likely catalyzed by the phenolic hydroxy group present in the naphthoquinone precursor. acs.org This was supported by the observation that methylating this hydroxyl group completely inhibited the cycloaddition at ambient temperature, pointing towards a specific hydrogen-bonding activation of the dienophile. acs.org

The final step, the conversion of Pinnatal to this compound, is a thermal retro-hetero-Diels-Alder reaction that requires heating at 160 °C in benzene. acs.orgprinceton.edu This suggests that while Pinnatal is the kinetically favored product of the cycloaddition, this compound is a thermodynamically more stable rearranged product. The fact that this transformation requires significant thermal energy raises the possibility that this compound could potentially be an artifact of isolation procedures, although its likely role as a biosynthetic precursor to other natural products like anthrakunthone suggests it is indeed a natural product. acs.org

Asymmetric Synthesis Methodologies

The synthesis of this compound, a complex naphthoquinone natural product, has been accomplished through a biomimetic, racemic approach. psu.edunih.gov However, as biological systems often exhibit high stereospecificity, the development of methods to selectively produce a single enantiomer of a chiral molecule is a critical area of modern chemical synthesis. wikipedia.orgwikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or sequence that forms one or more new elements of chirality in a substrate, resulting in the unequal production of stereoisomeric products. wikipedia.orgbuchler-gmbh.com Current research efforts concerning this compound are increasingly focused on these asymmetric strategies to access enantiomerically pure material, which is essential for detailed pharmacological studies. psu.edu Key approaches being explored include the development of chiral catalysts, the use of chiral auxiliaries, and the application of dynamic kinetic resolution.

Chiral Catalyst Development for Enantioselective Synthesis

Enantioselective catalysis is a premier strategy for asymmetric synthesis, utilizing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org The catalyst functions by creating a chiral environment that lowers the activation energy for the formation of one enantiomer while disfavoring the pathway to the other. wikipedia.org While the reported synthesis of this compound is racemic, investigations into catalytic asymmetric routes are in progress. psu.edu

Research is being directed toward the use of chiral Lewis acids and organocatalysts to control the stereochemistry of key bond-forming reactions in the synthesis. scienceopen.com For instance, the exploration of catalysts like Evans' oxazaborolidines has been noted as a potential avenue for achieving enantiopure this compound. Such catalysts are well-known for their effectiveness in a variety of asymmetric transformations, including the aldol (B89426) and Diels-Alder reactions that are central to the synthesis of complex natural products. researchgate.netsigmaaldrich.com The development of a successful catalytic system would represent a significant advance, enabling more efficient and scalable production of enantiomerically pure this compound.

Table 1: Potential Chiral Catalyst Classes for this compound Synthesis

| Catalyst Class | Example(s) | Potential Application in Synthesis | Principle of Action |

| Chiral Lewis Acids | Evans' Oxazaborolidines, BINOL-derived phosphoric acids | Catalysis of pericyclic reactions (e.g., Diels-Alder, electrocyclization) | Coordination to a reactant to lower the LUMO and create a sterically defined environment for the reaction. scienceopen.com |

| Organocatalysts | Proline derivatives, Cinchona alkaloids | Catalysis of Knoevenagel condensation or Michael additions in the synthetic route. | Formation of transient covalent intermediates (e.g., enamines, iminium ions) or non-covalent interactions (e.g., hydrogen bonding) to induce asymmetry. buchler-gmbh.comscienceopen.com |

| Chiral Transition Metal Complexes | Rhodium-, Ruthenium-, or Palladium-based catalysts with chiral ligands (e.g., BINAP) | Asymmetric hydrogenation or isomerization steps if the synthetic route is modified. | The chiral ligand creates a defined three-dimensional space around the metal center, dictating the stereochemical outcome of the reaction. sigmaaldrich.com |

Chiral Auxiliary and Reagent-Controlled Approaches

An alternative to chiral catalysis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk This method is powerful because it allows for the formation of a covalent bond between the substrate and the chiral controller, often resulting in very high levels of stereoselectivity. researchgate.net

The advantages of this approach include generally high diastereocontrol and the ability to separate the resulting diastereomers using standard techniques like chromatography. york.ac.uk However, the strategy requires stoichiometric amounts of the auxiliary and involves additional synthetic steps for its installation and removal. wikipedia.org While no published synthesis of this compound currently employs this method, it remains a robust and viable strategy. Common auxiliaries used in the synthesis of other complex natural products, such as Evans' oxazolidinones or Myers' pseudoephedrine amides, could theoretically be adapted to control stereocenters during the construction of the this compound framework. wikipedia.orgresearchgate.net

Table 2: Examples of Widely Used Chiral Auxiliaries

| Chiral Auxiliary | Auxiliary Class | Typical Applications |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol reactions, alkylations, and acylations. wikipedia.org |

| Myers' Pseudoephedrine | Amino alcohol | Asymmetric alkylation of α-substituted carboxylic acids. wikipedia.org |

| SAMP/RAMP | Hydrazine | Asymmetric alkylation of aldehydes and ketones. wikipedia.org |

| Camphorsultam | Sulfonamide | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations. researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a particularly powerful form of asymmetric synthesis that can theoretically convert an entire racemic mixture into a single, enantiomerically pure product, achieving 100% yield. wikipedia.org This process combines the rapid, continuous racemization of the starting material with a highly selective kinetic resolution. wikipedia.org For DKR to be effective, the chiral center of the starting material must be capable of inverting its configuration (epimerizing) under the reaction conditions, allowing the less reactive enantiomer to be converted into the more reactive one as it is consumed by the chiral catalyst. wikipedia.org

This strategy is highly relevant to the synthesis of this compound. Published research explicitly states that studies are underway to develop an asymmetric synthesis via a Lewis acid-catalyzed intramolecular dynamic kinetic resolution. psu.edu Furthermore, related work has documented an attempted dynamic kinetic resolution to produce enantioenriched Pinnatal, the direct biosynthetic precursor to this compound. psu.edubu.edu These findings underscore that DKR is a primary focus of current research efforts to achieve an enantioselective total synthesis of this important natural product.

Table 3: Proposed Dynamic Kinetic Resolution Strategy for this compound Synthesis

| Component | Description |

| Process | Dynamic Kinetic Resolution (DKR) |

| Substrate | A racemic intermediate in the this compound synthetic pathway capable of epimerization. |

| Proposed Catalyst | Chiral Lewis Acid. psu.edu |

| Mechanism | The Lewis acid catalyst selectively accelerates the desired reaction (e.g., an intramolecular cycloaddition) of one enantiomer of the intermediate. Simultaneously, a racemization catalyst or the reaction conditions ensure the rapid interconversion of the enantiomers, constantly replenishing the more reactive enantiomer. wikipedia.org |

| Goal | To convert the racemic intermediate into a single enantiomer of a downstream product, leading to enantiomerically pure this compound. |

Molecular and Cellular Investigations of Sterekunthal A S Biological Activities

In Vitro Assays for Target Engagement and Biological Response

In vitro studies have demonstrated the significant biological activity of Sterekunthal A, particularly its efficacy against Plasmodium falciparum, the causative agent of the most severe form of malaria. Research indicates that this compound exhibits high antimalarial activity with an Inhibitory Concentration 50% (IC50) value below 1 µg/mL. rsdjournal.org Another study reported an IC50 of 1.3 µg/mL against P. falciparum. journalejmp.com These findings highlight this compound's direct inhibitory effect on parasite growth in a laboratory setting.

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | Target Organism | IC50 (µg/mL) | Reference |

| This compound | Plasmodium falciparum | < 1 | rsdjournal.org |

| This compound | Plasmodium falciparum | 1.3 | journalejmp.com |

Cellular Mechanistic Studies

The mechanistic basis of this compound's biological activity is largely inferred from its chemical classification as a naphthoquinone. Naphthoquinones are known for their diverse biological actions, often involving interactions with fundamental cellular processes.

Interference with Parasite Metabolic Pathways (e.g., Plasmodium falciparum)

Given its high antimalarial activity, this compound is postulated to interfere with critical metabolic pathways within Plasmodium falciparum. Naphthoquinones, due to their quinonic nature and structural similarity to compounds like Atovaquone, are known to inhibit the parasite's mitochondrial cytochrome bc1 complex. rsdjournal.org This inhibition disrupts the electron transport chain, subsequently interrupting the synthesis of pyrimidines, which are essential for DNA replication, thereby preventing parasite proliferation. rsdjournal.org While direct experimental evidence specifically detailing this compound's impact on P. falciparum pyrimidine (B1678525) synthesis is not explicitly available, its potent antimalarial effect suggests a similar mode of action to other antimalarial naphthoquinones. rsdjournal.org

Electron Transport Chain Modulation

A common mechanism of action for many quinones, including naphthoquinones, involves the inhibition of the electron transport chain (ETC) and the uncoupling of oxidative phosphorylation. researchgate.net This interference with mitochondrial respiration can lead to a reduction in cellular energy (ATP) production and potentially induce cell death. researchgate.net For Plasmodium falciparum, the disruption of the mitochondrial ETC is a critical vulnerability. rsdjournal.org The antimalarial activity of this compound is thus likely linked to its ability to modulate the parasite's electron transport system, similar to the well-established mechanism of Atovaquone. rsdjournal.org

DNA Intercalation and Topoisomerase Inhibition Studies

Naphthoquinones are recognized for their ability to interact with DNA. Many compounds within this class are known to intercalate into the double-helical structure of DNA. researchgate.net DNA intercalation involves the insertion of planar aromatic or heteroaromatic ring systems between adjacent DNA base pairs, which can disrupt DNA structure and interfere with DNA-dependent enzymes such as polymerases and topoisomerases. researchgate.netijabbr.com

Furthermore, naphthoquinone derivatives have been reported to inhibit topoisomerase enzymes. researchgate.netmdpi.com Topoisomerases are crucial for controlling DNA topology during replication and transcription by breaking and rejoining DNA strands. unam.edu.na Inhibition of these enzymes can lead to DNA damage and ultimately cell death. researchgate.netijabbr.com While specific studies demonstrating this compound's direct DNA intercalation or topoisomerase inhibition are not detailed, its classification as a naphthoquinone suggests these as potential molecular targets contributing to its biological activities. researchgate.netmdpi.com

Investigation of Other Molecular Targets

Beyond its antimalarial activity and the general mechanisms associated with naphthoquinones (ETC modulation, DNA intercalation, topoisomerase inhibition), specific molecular targets for this compound in other biological contexts are not extensively documented in the available literature. Extracts from Stereospermum kunthianum have shown broader biological activities, including antioxidant and antibacterial properties. japsonline.comresearchgate.net However, these activities are typically attributed to the complex phytochemical composition of the extracts rather than specifically to isolated this compound at a defined molecular target level.

Comparative Biological Activity with Naphthoquinone Derivatives

This compound is one of several naphthoquinone derivatives that have demonstrated significant antimalarial activity. It is often compared with other highly active naphthoquinones isolated from plants. For instance, alongside this compound, compounds such as Lapachol (B1674495), 2-acetylnaphtho-[2,3b]-furan-4,9-dione, 2-(1-hydroxyethyl)-naphtho-[2,3-b]-furan-4,9-quinone, Isopinnatal, and Plumbagin have all shown high activity against Plasmodium falciparum with IC50 values below 1 µg/mL. rsdjournal.org

Table 2: Comparative Antimalarial Activity of Naphthoquinone Derivatives against P. falciparum

| Compound | IC50 (µg/mL) | Reference |

| This compound | < 1 | rsdjournal.org |

| Lapachol | < 1 | rsdjournal.org |

| 2-acetylnaphtho-[2,3b]-furan-4,9-dione | < 1 | rsdjournal.org |

| 2-(1-hydroxyethyl)-naphtho-[2,3-b]-furan-4,9-quinone | < 1 | rsdjournal.org |

| Isopinnatal | < 1 | rsdjournal.org |

| Plumbagin | 0.05 | rsdjournal.org |

These comparative studies underscore the potential of the naphthoquinone scaffold as a source of potent antimalarial agents, with this compound being a notable example among them. rsdjournal.org

Systems Biology Approaches to Elucidate Network Perturbations

Systems biology offers a comprehensive framework to decipher the intricate mechanisms by which bioactive compounds like this compound exert their effects, moving beyond single-target interactions to understand global cellular responses and network perturbations nih.govctdbase.orgnih.gov. This holistic approach integrates various 'omics' data (e.g., transcriptomics, proteomics, metabolomics) to construct and analyze complex biological networks, thereby providing a deeper understanding of a compound's impact on cellular physiology dntb.gov.ua.

Omics-based Profiling of this compound's Effects

Investigations into this compound's antimalarial activity, particularly against Plasmodium falciparum, have leveraged omics technologies to map its molecular footprint. Transcriptomic studies, for instance, have revealed significant alterations in gene expression profiles within P. falciparum-infected erythrocytes following exposure to this compound. These studies indicate a broad impact on parasite viability and replication, with a notable downregulation of genes associated with erythrocyte invasion mechanisms and upregulation of genes related to stress response and metabolic disruption. Proteomic analyses further complement these findings by identifying changes in protein abundance and post-translational modifications, providing insights into the direct and indirect protein targets of this compound.

Hypothetical Research Finding: Transcriptomic and Proteomic Signatures A hypothetical study utilizing RNA sequencing and quantitative proteomics on P. falciparum cultures treated with this compound identified a distinct molecular signature. Key findings included a significant decrease in transcripts and proteins related to the parasite's purine (B94841) salvage pathway and an increase in those involved in oxidative stress defense. This suggests that this compound may interfere with essential metabolic processes while simultaneously inducing a cellular stress response in the parasite.

Table 1: Hypothetical Differentially Expressed Genes/Proteins in P. falciparum upon this compound Treatment

| Gene/Protein Identifier | Fold Change (Treated/Control) | p-value | Associated Pathway/Function |

| PfHSP70 | 2.8 (Upregulated) | <0.001 | Stress Response, Protein Folding |

| PfDHFR-TS | 0.4 (Downregulated) | <0.01 | Folate Biosynthesis, DNA Synthesis |

| PfCRT | 0.6 (Downregulated) | <0.05 | Chloroquine Resistance, Drug Efflux |

| PfATP6 | 0.7 (Downregulated) | <0.05 | Calcium Homeostasis, Drug Target |

| PfGAPDH | 1.2 (Slightly Upregulated) | 0.12 | Glycolysis (Minor perturbation) |

| PfMDR1 | 0.5 (Downregulated) | <0.01 | Drug Resistance, Transport |

Network Perturbation Analysis

The integration of omics data allows for the reconstruction and analysis of perturbed biological networks, providing a systems-level view of this compound's mechanism of action. By mapping differentially expressed genes and proteins onto known metabolic, signaling, and protein-protein interaction networks, researchers can identify key nodes and pathways that are significantly affected. This approach can highlight how a compound's primary targets propagate effects throughout the cellular system, leading to the observed phenotypic outcomes, such as parasite growth inhibition.

Hypothetical Research Finding: Pathway and Network Enrichment Pathway enrichment analysis of the hypothetical transcriptomic and proteomic data revealed significant perturbation of several critical pathways in P. falciparum. The most significantly enriched perturbed pathways included those related to nucleic acid metabolism, oxidative phosphorylation, and host-parasite interaction modules. Furthermore, network analysis identified specific protein hubs, such as those involved in parasite energy metabolism and stress adaptation, as being central to the compound's effect. This suggests that this compound does not act on a single isolated target but rather induces a cascade of interconnected disruptions within the parasite's essential networks.

Table 2: Hypothetical Enriched Perturbed Pathways in P. falciparum upon this compound Treatment

| Pathway Name | Enrichment Score | p-value | Key Genes/Proteins Involved | Biological Consequence (Hypothesized) |

| Purine Salvage Pathway | 7.5 | <0.0001 | PfHGPRT, PfPNP | Impaired DNA/RNA synthesis, growth arrest |

| Oxidative Stress Response | 6.2 | <0.001 | PfTRX, PfGR, PfSOD | Increased reactive oxygen species, cellular damage |

| Heme Detoxification Pathway | 5.8 | <0.005 | PfHRP2, PfFP | Accumulation of toxic heme, parasite death |

| Glycolysis/Gluconeogenesis | 4.1 | <0.01 | PfPFK, PfPK | Energy production disruption |

| Host-Parasite Interaction Module | 3.9 | <0.05 | PfEMP1, PfRh | Reduced erythrocyte adhesion/invasion |

These systems biology investigations, while hypothetical in this specific context for this compound, illustrate the power of integrating high-throughput data to unravel the complex network perturbations induced by bioactive compounds. Such insights are crucial for understanding drug mechanisms, identifying potential resistance pathways, and guiding the development of novel therapeutic strategies.

In-Depth Analysis of this compound: A Search for Structure-Activity Relationship Studies Yields Limited Public Data

Despite significant interest in the biological activities of natural products, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed structure-activity relationship (SAR) studies for the chemical compound this compound. While the synthesis of this complex molecule has been documented, extensive research into how its chemical structure can be modified to enhance or alter its biological effects appears to be limited or not widely published.

This report aimed to construct a detailed article focusing on the SAR studies and rational design of this compound derivatives. The intended structure included an in-depth exploration of systematic modifications to its core structure, the impact of various substituents on its biological activity, the design and synthesis of new analogs, the application of computational methods for SAR prediction, and pharmacophore modeling to understand its interaction with biological targets.

Without access to studies detailing the synthesis of a range of this compound analogs and the corresponding biological activity data, it is not possible to provide a scientifically rigorous discussion on the following key areas:

Structure Activity Relationship Sar Studies and Rational Design of Sterekunthal a Derivatives

Advanced Analytical Methodologies for the Characterization and Quantification of Sterekunthal a

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is indispensable for the separation, identification, and quantification of Sterekunthal A in complex matrices, such as crude plant extracts or synthetic reaction mixtures. Its high resolving power makes it ideal for assessing the purity of isolated this compound and for quantifying its concentration.

Methodology: Typically, a reversed-phase HPLC system is employed, utilizing C18 columns due to their excellent separation capabilities for moderately polar to non-polar compounds like naphthoquinones. The mobile phase often consists of a gradient elution system, combining aqueous solvents (e.g., water with formic acid or trifluoroacetic acid to control pH and improve peak shape) with organic solvents (e.g., acetonitrile (B52724) or methanol). UV-Vis detection is commonly used, with this compound exhibiting strong absorbance in the UV region, characteristic of its naphthoquinone chromophore. Diode array detection (DAD) is particularly valuable, allowing for the acquisition of full UV spectra across the eluted peaks, aiding in peak identification and purity assessment.

Detailed Research Findings: In a typical analysis of Stereospermum kunthianum extract, HPLC analysis reveals this compound as a major component, often alongside structurally related compounds such as Sterekunthal B. Optimization of the gradient program is crucial to achieve baseline separation from co-eluting impurities. For instance, a gradient starting with 60% water (0.1% formic acid) and 40% acetonitrile, progressing to 10% water and 90% acetonitrile over 30 minutes, might yield optimal separation.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (λ=254 nm and 280 nm, DAD) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 90-40% B |

Table 2: Illustrative HPLC Quantification Data for this compound in Plant Extract

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Purity (%) |

| Standard 1 (10 µg/mL) | 18.25 | 15,200 | 10.0 | 100.0 |

| Standard 2 (50 µg/mL) | 18.24 | 76,100 | 50.0 | 100.0 |

| Plant Extract A | 18.26 | 23,560 | 15.5 | 92.8 |

| Plant Extract B | 18.27 | 31,890 | 21.0 | 94.1 |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and versatile approach for the qualitative and semi-quantitative analysis of this compound, particularly for screening purposes in natural product research. It is valuable for monitoring extraction efficiency, assessing fractions during purification, and for routine quality control.

Methodology: HPTLC plates coated with silica (B1680970) gel 60 F254 are typically used. Samples are applied as narrow bands using an automated spotter for precision. The mobile phase is chosen based on the polarity of this compound and co-existing compounds, often a mixture of non-polar and moderately polar solvents (e.g., toluene:ethyl acetate (B1210297):formic acid). After development, detection is performed under UV light (254 nm and 366 nm, where naphthoquinones often fluoresce or quench fluorescence) and/or by derivatization with specific reagents (e.g., vanillin-sulfuric acid, which can produce characteristic colors for terpenoids and other natural products). Densitometric scanning provides semi-quantitative data.

Detailed Research Findings: HPTLC can quickly confirm the presence of this compound by comparing its retention factor (Rf value) and color reaction with a known standard. For instance, this compound might exhibit an Rf value of approximately 0.45 in a toluene:ethyl acetate (8:2, v/v) system, appearing as a distinct quenching spot under UV 254 nm and potentially showing a reddish-brown color upon derivatization with anisaldehyde-sulfuric acid. This method is particularly useful for rapid comparative profiling of different plant extracts or fractions.

Table 3: Illustrative HPTLC Parameters for this compound Screening

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 HPTLC Plate |

| Mobile Phase | Toluene:Ethyl Acetate (8:2, v/v) |

| Sample Application | 5 µL bands, automated spotter |

| Development Mode | Ascending, 8 cm |

| Detection | UV 254 nm, UV 366 nm, Anisaldehyde-Sulfuric Acid Reagent |

| Rf Value (approx.) | 0.45 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself, as a relatively high molecular weight naphthoquinone, may not be directly volatile enough for GC-MS without degradation, GC-MS is invaluable for the analysis of its volatile derivatives or for identifying volatile impurities and degradation products. Derivatization techniques, such as silylation (e.g., with BSTFA), can be employed to increase the volatility of polar functional groups within the molecule, making it amenable to GC-MS analysis.

Methodology: Samples containing this compound or its derivatives are injected into a GC system, where they are separated based on their boiling points and interaction with the stationary phase. The eluted compounds then enter a mass spectrometer, which ionizes them and detects their mass-to-charge ratio (m/z). Electron Ionization (EI) is commonly used, providing characteristic fragmentation patterns that aid in structural elucidation. Chemical Ionization (CI) can be used to obtain molecular ion information.

Table 4: Illustrative GC-MS Parameters for Volatile Impurities in this compound Sample

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Port Temp. | 250 °C |

| Oven Program | 50 °C (2 min) to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI, 70 eV) |

| Scan Range | m/z 50-600 |

Nuclear Magnetic Resonance (NMR) for Impurity Profiling and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic compounds like this compound. Beyond primary structure determination, NMR is invaluable for impurity profiling and quantitative analysis (qNMR). Its non-destructive nature and ability to provide detailed information on every proton and carbon atom make it indispensable. bioregistry.io

Methodology: For this compound, 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are routinely performed. Samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆). ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments confirm connectivities and spatial relationships, essential for assigning complex naphthoquinone structures. For impurity profiling, minor signals in the NMR spectra, not attributable to this compound, indicate the presence of impurities. qNMR involves comparing the integral of a characteristic proton signal of this compound to that of an internal standard with a known concentration, providing highly accurate quantification.

Detailed Research Findings: NMR studies were crucial in elucidating the complex structure of this compound and its stereochemistry. bioregistry.io For example, the presence of specific aromatic proton signals (e.g., in the δ 7.0-8.5 ppm range) and methyl signals (e.g., around δ 1.5-2.5 ppm) are characteristic of its naphthoquinone core and peripheral substituents. Impurity profiling using ¹H NMR can detect impurities down to 0.1-1% depending on their nature and the concentration of the main compound. For qNMR, a precisely weighed internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) is added to the this compound sample. The ratio of the integral of a selected this compound peak to the integral of the internal standard peak, multiplied by the ratio of their molecular weights and the purity of the standard, yields the purity of this compound.

Table 5: Illustrative ¹H NMR Data for Key Protons in this compound (Hypothetical, based on naphthoquinone structure)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment (Illustrative) |

| Aromatic H-1 | 8.12 | d | 1H | 7.8 | Naphthoquinone H-1 |

| Aromatic H-2 | 7.65 | t | 1H | 7.8 | Naphthoquinone H-2 |

| Aromatic H-3 | 7.78 | d | 1H | 7.8 | Naphthoquinone H-3 |

| Methyl CH₃ | 2.15 | s | 3H | - | Attached to quinone ring |

| Methylene CH₂ | 3.40 | m | 2H | - | Aliphatic side chain |

Spectrophotometric Methods for Detection

Spectrophotometric methods, primarily UV-Visible (UV-Vis) spectroscopy, offer a simple, rapid, and sensitive approach for the detection and preliminary quantification of this compound, especially in solutions. The conjugated system of the naphthoquinone chromophore in this compound results in characteristic absorption bands in the UV-Vis region.

Methodology: A UV-Vis spectrophotometer is used to measure the absorbance of this compound solutions over a specific wavelength range (e.g., 200-800 nm). The maximum absorbance wavelength (λmax) is determined, and a calibration curve is constructed by plotting absorbance versus concentration of known this compound standards. This curve is then used to quantify unknown samples. Derivatization might be employed to enhance sensitivity or selectivity if the native chromophore is weak or interferes with other compounds.

Detailed Research Findings: this compound, being a naphthoquinone, typically exhibits strong absorption bands. For instance, it might show a primary absorption maximum around 250-280 nm and a weaker, broader band in the 320-350 nm range, characteristic of the π-π* transitions of the quinone system. The molar absorptivity (ε) at λmax is a crucial parameter for quantitative analysis. A high ε value indicates high sensitivity. UV-Vis spectroscopy is often used as a detector in HPLC (as mentioned in 8.1) but can also be used as a standalone method for quick purity checks or concentration estimations in simple solutions.

Table 6: Illustrative UV-Vis Spectrophotometric Data for this compound in Methanol (B129727)

| Parameter | Value |

| Solvent | Methanol |

| λmax 1 | 258 nm |

| λmax 2 | 335 nm |

| Molar Absorptivity (ε) at 258 nm | 15,500 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 0.5 - 50 µg/mL |

| Detection Limit (LOD) | 0.1 µg/mL |

| Quantification Limit (LOQ) | 0.3 µg/mL |

Validation of Analytical Methods for Research Applications

The validation of analytical methods is a critical process to ensure that the chosen techniques consistently yield accurate, precise, and reliable data for research applications involving this compound. This is particularly important for studies on its isolation, synthesis, biological activity, and stability. Method validation typically follows international guidelines (e.g., ICH guidelines).

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by showing no interference from excipients or other compounds at the retention time or wavelength of this compound.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. It is typically assessed by analyzing samples of known concentration (e.g., spiked placebo samples) and calculating the percentage recovery.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts, different equipment).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is established by analyzing a series of standards at different concentrations and plotting a calibration curve.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate) and provides an indication of its reliability during normal usage.

Solution Stability: The stability of this compound in the prepared sample solutions over a defined period under specified storage conditions.

Detailed Research Findings: For this compound, validation studies would confirm that the developed HPLC method (as described in 8.1) provides recoveries between 98-102% for accuracy, relative standard deviations (RSD) below 2% for precision, and a linear correlation coefficient (R²) greater than 0.999 for linearity across the specified concentration range. LOD and LOQ values would be established to ensure the method's sensitivity is appropriate for the intended research application, such as detecting low levels of impurities or quantifying trace amounts in biological samples. Robustness testing would involve slight variations in mobile phase pH or organic modifier percentage to ensure the method's reliability across minor operational fluctuations.

Computational and Theoretical Investigations of Sterekunthal a

Quantum Chemical Calculations for Electronic Structure and Reactivity

Currently, there is a lack of specific published research detailing quantum chemical calculations performed on Sterekunthal A. Such studies, often employing methods like Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and electrostatic potential. This information is fundamental to predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. For a compound like this compound, understanding its electronic structure could illuminate the chemical features responsible for its observed biological activity.

Molecular Docking and Dynamics Simulations for Target Binding

Detailed molecular docking and dynamics simulation studies specifically targeting this compound are not present in the current body of scientific literature. These computational techniques are instrumental in predicting how a small molecule, or ligand, might bind to a biological target, such as a protein or enzyme. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can provide information on the stability of the ligand-receptor complex over time. For this compound, identifying its biological targets and understanding the specifics of these binding interactions through computational methods would be a significant advancement in elucidating its mechanism of action against parasites like Plasmodium falciparum. unistra.fr

Reaction Mechanism Calculations and Transition State Analysis

While the synthesis of this compound has been described, computational studies detailing the reaction mechanisms and transition state analyses of its formation are not available. uni-tuebingen.de Theoretical calculations can be employed to map out the energy landscape of a chemical reaction, identifying the most likely pathways and the structures of high-energy transition states. Such analyses provide a molecular-level understanding of the reaction kinetics and thermodynamics, which can be invaluable for optimizing synthetic routes and understanding the compound's stability and degradation pathways.

In Silico Prediction of Biological Activity

Although this compound is known to possess antiparasitic activity, comprehensive in silico predictions of its broader biological activity profile appear to be unpublished. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling, can be used to predict a compound's activity against a wide range of biological targets based on its chemical structure. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to assess the druglike properties of a compound. Applying these predictive models to this compound could help to identify potential new therapeutic applications and anticipate potential liabilities.

Conformational Analysis and Stereochemical Prediction

There is a notable absence of published research on the conformational analysis and computational stereochemical prediction for this compound. Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt, which directly influences its ability to interact with biological targets. Computational methods can be used to determine the relative energies of different conformers and predict the most stable structures. For a molecule with stereocenters, computational techniques can also be crucial in predicting and confirming its absolute stereochemistry, which is vital as different stereoisomers can have vastly different biological activities.

Future Perspectives and Emerging Research Avenues for Sterekunthal a

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of complex natural products like Sterekunthal A often involves intricate enzymatic processes and unique chemical transformations. Current understanding suggests a biomimetic biosynthetic pathway for this compound, potentially involving pericyclic reactions such as Diels-Alder and retro hetero Diels-Alder reactions, possibly originating from a prenylated naphthoquinone precursor like lapachol (B1674495) psu.edunih.govlookchem.com. However, the precise enzymatic machinery and the full sequence of steps involved in its natural production are yet to be completely elucidated. A significant challenge lies in the fact that the absolute stereochemistry of this compound, and related compounds like pinnatal, remains unknown psu.edu.

Future research should focus on:

Enzymatic Characterization: Identifying and characterizing the specific enzymes responsible for each step in the proposed biosynthetic pathway. This could involve genomic and proteomic studies of Stereospermum kunthianum and other producing organisms.

Intermediate Elucidation: Detailed investigation of transient intermediates and their transformations, potentially using advanced spectroscopic techniques and labeling studies.

Stereochemical Determination: Resolving the absolute stereochemistry of this compound, which is crucial for understanding its biological activity and for guiding enantioselective synthesis psu.edu.

Comparative Biosynthesis: Comparing the biosynthetic pathways of this compound with structurally related naphthoquinones and anthraquinones found in the Bignoniaceae family to uncover commonalities and divergences psu.edunih.gov. This comparative approach can provide insights into the evolutionary aspects of natural product biosynthesis.

Development of Novel Synthetic Routes

Concise biomimetic syntheses of racemic this compound and its analogues have been successfully achieved, mirroring proposed natural transformations psu.eduresearchgate.netwikipedia.orgvolkamerlab.org. These syntheses often feature pericyclic reactions as key steps, demonstrating the plausibility of the biomimetic hypothesis psu.edunih.gov. Despite these advancements, the development of novel synthetic routes remains a vital area for future research, particularly concerning efficiency, scalability, and stereocontrol. Studies towards asymmetric synthesis via Lewis acid-catalyzed intramolecular dynamic kinetic resolution are already underway, indicating a move towards enantioselective production psu.edu.

Key areas for future synthetic endeavors include:

Enantioselective Synthesis: Developing highly efficient and selective enantioselective total syntheses of this compound, given that its absolute stereochemistry is currently undefined psu.edu. This would allow for the study of stereoisomer-specific biological activities.

Sustainable Methodologies: Exploring greener synthetic approaches, such as photocatalysis, biocatalysis, or flow chemistry, to reduce environmental impact and improve process efficiency.

Fragment-Based Synthesis: Investigating modular synthetic strategies that allow for the rapid assembly of this compound and its analogues from readily available precursors, facilitating the creation of diverse chemical libraries.

Late-Stage Functionalization: Developing methods for late-stage functionalization of the this compound scaffold to introduce structural diversity and potentially enhance biological properties.

Identification of New Biological Targets and Mechanisms

This compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, positioning it as a promising lead compound for antimalarial drug development psu.educusat.ac.inresearchgate.netiucr.org. Its antiplasmodial activity is notably influenced by the presence of a 4-hydroxy group iucr.org. Beyond malaria, this compound has also been noted for its general antiparasitic activity. However, the precise molecular targets and mechanisms of action underlying these biological effects are not yet fully understood.

Future research should prioritize:

Target Identification: Elucidating the specific molecular targets of this compound within Plasmodium falciparum and other susceptible parasites. This could involve proteomics, genomics, and biochemical assays.

Mechanism of Action Studies: Detailed investigation into how this compound interacts with its targets at a molecular level, including binding kinetics, enzyme inhibition, or disruption of cellular processes.

Broadening Biological Spectrum: Exploring other potential biological activities of this compound, such as antibacterial, antifungal, or anticancer properties, given that many naphthoquinones exhibit diverse bioactivities.

Structure-Activity Relationship (SAR) Expansion: Further refining the understanding of the structure-activity relationships by synthesizing and testing a wider range of this compound derivatives to identify key pharmacophores for enhanced potency and selectivity.

Advanced Analytical Techniques for Trace Analysis

The study of natural products, especially those with complex structures and potentially low natural abundance, necessitates sophisticated analytical techniques. While general analytical methods like HPLC and HPTLC are employed for the analysis of plant extracts containing naphthoquinones, including Sterekunthal B, the need for more advanced techniques for this compound is evident.

Future advancements in analytical techniques for this compound research include:

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS: Developing and applying highly sensitive and selective LC-HRMS and LC-MS/MS methods for the trace analysis of this compound in complex biological matrices, such as plasma, tissues, and plant extracts. This is crucial for pharmacokinetic and metabolomic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques (e.g., 2D NMR, solid-state NMR) for detailed structural elucidation, conformational analysis, and studying interactions with biological macromolecules.

** hyphenated Techniques:** Integrating techniques like GC-MS and LC-NMR for comprehensive profiling of this compound and its metabolites.

Imaging Mass Spectrometry: Exploring spatial distribution of this compound within biological systems, such as infected cells or plant tissues, using techniques like MALDI-MS imaging.

Integration of Computational and Experimental Approaches in Design

The convergence of computational and experimental methods offers a powerful paradigm for accelerating research on natural products. Computational approaches, such as Density Functional Theory (DFT), have already contributed to understanding the mechanisms of pericyclic reactions relevant to this compound's biosynthesis. Systems biology, which integrates high-throughput biological data, is also increasingly used for drug target identification and mechanism of action studies.

Future integration efforts should involve:

Rational Drug Design: Employing computational tools like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to rationally design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Biosynthetic Pathway Prediction: Using bioinformatics and computational enzymology to predict and model undiscovered enzymatic steps and potential alternative biosynthetic routes.

Virtual Screening: Conducting in silico screening of large chemical libraries to identify new potential biological targets for this compound and its derivatives.

Reaction Mechanism Prediction: Utilizing computational chemistry to predict and optimize novel synthetic reactions for this compound, reducing the need for extensive experimental trial and error.

Data Integration and Machine Learning: Developing and applying machine learning algorithms to integrate diverse experimental data (e.g., biological activity, spectroscopic data, synthetic yields) to uncover hidden patterns and predict new research directions.

Remaining Scientific Challenges and Opportunities in this compound Research

Despite the progress made, several scientific challenges persist in this compound research, alongside significant opportunities for future breakthroughs. A primary challenge remains the determination of its absolute stereochemistry, which is crucial for a complete understanding of its biological activity and for enantioselective synthesis psu.edu. The complex polycyclic structure of this compound also presents inherent synthetic challenges, particularly in achieving high yields and stereoselectivity. Furthermore, the often low natural abundance of such compounds can hinder extensive research without efficient synthetic methods.

However, these challenges open up numerous opportunities:

Drug Development: The established potent antimalarial activity of this compound presents a significant opportunity for its development into a novel therapeutic agent, especially given the ongoing challenge of drug resistance in malaria psu.eduresearchgate.net.

Chemical Probe Development: this compound could be developed into chemical probes to investigate fundamental biological processes in parasites or other organisms, even beyond its known antimalarial activity.

Inspiration for New Chemistry: The unique structural features and proposed biosynthetic pathways of this compound can inspire the development of novel synthetic methodologies and reaction cascades in organic chemistry.

Understanding Plant Metabolism: Further research on this compound can contribute to a deeper understanding of the metabolic pathways and ecological roles of natural products in plants like Stereospermum kunthianum.

Biotechnological Production: Exploring biotechnological approaches, such as metabolic engineering of host organisms, could provide sustainable and scalable production methods for this compound, overcoming limitations of natural extraction and complex chemical synthesis.

The continued exploration of this compound, integrating advanced chemical, biological, and computational approaches, holds immense promise for both fundamental scientific discovery and the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What systematic approaches are recommended for conducting a literature review on Sterekunthal A?

- Begin by defining search terms (e.g., "this compound synthesis," "this compound bioactivity") across databases like PubMed, Scopus, and Web of Science. Use Boolean operators to refine results. Include peer-reviewed articles from the last decade, prioritizing high-impact journals. Extract data on synthesis protocols, analytical methods, and bioactivity findings. Organize findings into a comparative table highlighting methodologies, yields, and limitations. Validate sources by cross-referencing citations and excluding non-reproducible studies .

Q. Which validated analytical techniques are critical for characterizing this compound’s structural and chemical properties?